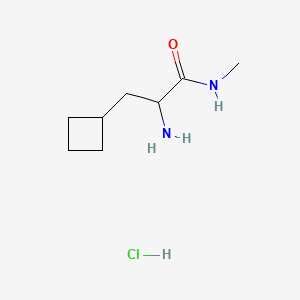
2-amino-3-cyclobutyl-N-methylpropanamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-cyclobutyl-N-methylpropanamide hydrochloride is a chemical compound with the molecular formula C8H17ClN2O. It is commonly used in scientific research, particularly in the study of neuromuscular junctions. This compound is known for its unique structure, which includes a cyclobutyl ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-cyclobutyl-N-methylpropanamide hydrochloride typically involves the reaction of cyclobutylamine with N-methylpropanamide under specific conditions. The reaction is usually carried out in the presence of a hydrochloric acid catalyst to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The process would be scaled up to accommodate larger quantities, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-cyclobutyl-N-methylpropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are typically employed.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-amino-3-cyclobutyl-N-methylpropanamide hydrochloride has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for testing and calibration.
Biology: Studied for its effects on neuromuscular junctions, providing insights into nerve-muscle interactions.
Industry: Utilized in the synthesis of other complex organic compounds.
Mechanism of Action
The exact mechanism of action of 2-amino-3-cyclobutyl-N-methylpropanamide hydrochloride is not fully understood. it is believed to interact with specific molecular targets at the neuromuscular junction, affecting the transmission of nerve impulses to muscles. This interaction likely involves binding to receptors or enzymes that regulate neurotransmitter release and muscle contraction.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-cyclobutylpropanamide: Lacks the N-methyl group, making it less complex.
N-methyl-2-amino-3-cyclobutylpropanamide: Similar structure but without the hydrochloride salt form.
Uniqueness
2-amino-3-cyclobutyl-N-methylpropanamide hydrochloride is unique due to its combination of a cyclobutyl ring and the N-methyl group, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research in various scientific fields.
Properties
Molecular Formula |
C8H17ClN2O |
|---|---|
Molecular Weight |
192.68 g/mol |
IUPAC Name |
2-amino-3-cyclobutyl-N-methylpropanamide;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c1-10-8(11)7(9)5-6-3-2-4-6;/h6-7H,2-5,9H2,1H3,(H,10,11);1H |
InChI Key |
HRQPWYHQBMBMTN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(CC1CCC1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


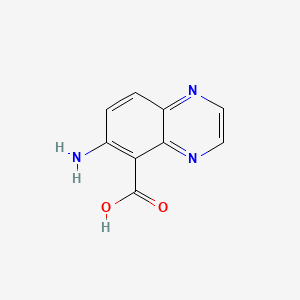
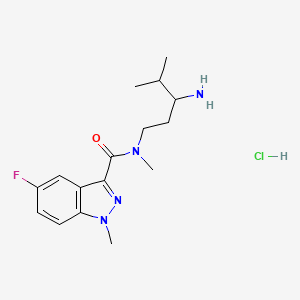
![[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 5-nitrofuran-2-carboxylate](/img/structure/B13584302.png)
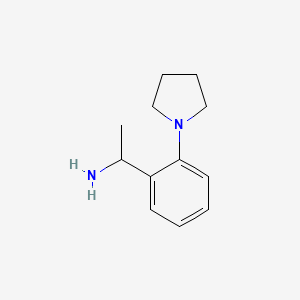
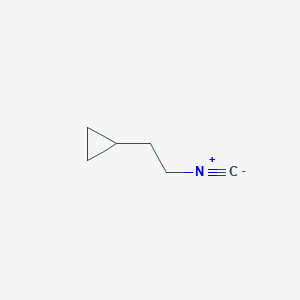
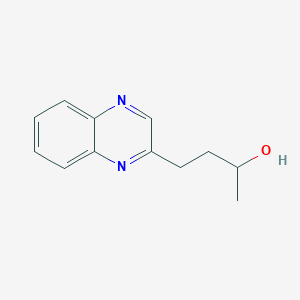
![2-(Benzo[d]thiazol-2-yl)-N-methylpropan-2-amine](/img/structure/B13584320.png)
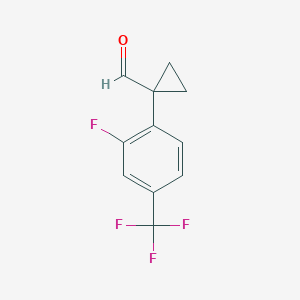
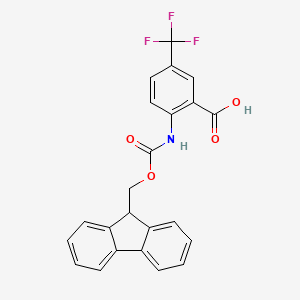
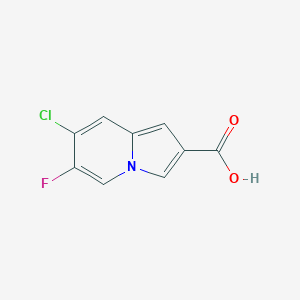
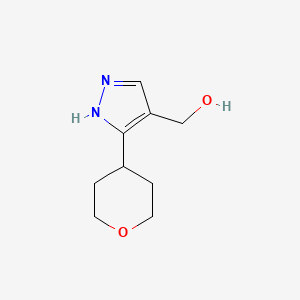
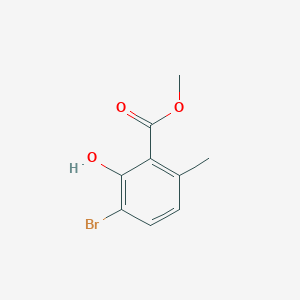
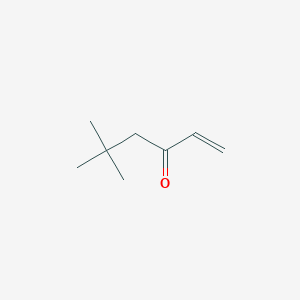
![7-{[ethyl(4-fluorophenyl)amino]methyl}-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13584352.png)
